5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
CAS No.: 1489389-23-2
Cat. No.: VC0522968
Molecular Formula: C16H16F3N7O
Molecular Weight: 379.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1489389-23-2 |
|---|---|
| Molecular Formula | C16H16F3N7O |
| Molecular Weight | 379.34 g/mol |
| IUPAC Name | 5-[[4-[[(2S)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m0/s1 |
| Standard InChI Key | YBYYWUUUGCNAHQ-NSHDSACASA-N |
| Isomeric SMILES | C1CO[C@@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
| SMILES | C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
| Canonical SMILES | C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
| Appearance | Solid powder |
Introduction
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, referred to as a "TFM compound," is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in inhibiting Checkpoint Kinase 1 (CHK1) kinase function. This inhibition is significant in the treatment of proliferative conditions such as cancer .
3.1. CHK1 Inhibition
The primary biological activity of interest for this compound is its ability to inhibit CHK1 kinase. CHK1 is a critical regulator of the cell cycle, particularly in response to DNA damage. Inhibiting CHK1 can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing DNA damage .
3.2. Anticancer Potential
Given its CHK1 inhibitory activity, this compound has potential applications in cancer therapy. It may be used alone or in combination with other anticancer agents to enhance treatment efficacy. The combination with DNA-damaging agents or other checkpoint inhibitors could be particularly effective .
4.1. Synthesis and Purification
The synthesis of 5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile involves a multi-step process that includes the use of trifluoroacetic acid for deprotection and ion exchange chromatography for purification. The compound can be obtained in high yield (up to 89%) using optimized conditions .
4.2. Spectroscopic Characterization
Characterization of the compound typically involves spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry. These techniques confirm the structure and purity of the synthesized compound .
5.2. Spectroscopic Data
| Spectroscopic Method | Key Features |
|---|---|
| NMR (500 MHz, CDCl3) | Signals corresponding to morpholine, pyridine, and pyrazine protons |
| Mass Spectrometry (ESI) | m/z = 380 [M+H]+ |
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